Technical Guide: Biological Potential and Pharmacochemistry of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Technical Guide: Biological Potential and Pharmacochemistry of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Executive Summary & Compound Profile
Compound Identity: 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS Registry Number: 1015608-95-3 Molecular Formula: C₁₄H₉N₃O₂S Molecular Weight: 283.31 Da[1][2][]
This guide analyzes the biological potential of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (hereafter referred to as BSP-5CN ). While primarily utilized as a high-value synthetic intermediate in the generation of Janus Kinase (JAK) inhibitors, the molecule possesses distinct structural features that suggest specific biological interactions in its own right.
This analysis bifurcates the compound's potential into two distinct pharmacological states:
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The Intact Sulfonylated State: Potential activity as an allosteric modulator (GPCRs/Viral Enzymes).
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The Latent Pharmacophore (Deprotected): Precursor to the 5-cyano-7-azaindole scaffold, a privileged structure in ATP-competitive kinase inhibition.
Pharmacochemistry & Structural Logic[5]
To understand the biological targets, one must first analyze the pharmacophore's electronic and steric properties.
The 7-Azaindole Core (Purine Bioisostere)
The 7-azaindole scaffold is a bioisostere of purine (adenine). In its deprotected form, it binds to the ATP-binding hinge region of kinases via a bidentate hydrogen bond (N1-H donor, N7 acceptor). However, in BSP-5CN , the N1 position is blocked by a benzenesulfonyl group.
The N1-Benzenesulfonyl Group
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Effect on Kinase Binding: The bulky, electron-withdrawing sulfonyl group sterically occludes the ATP-binding cleft and removes the critical N1-H donor capability. Therefore, BSP-5CN is unlikely to function as a Type I ATP-competitive kinase inhibitor in this state.
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Effect on Allosteric Binding: The sulfonyl group adds significant lipophilicity and creates a "propeller-like" conformation. This is characteristic of 5-HT6 receptor antagonists and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , which require hydrophobic bulk to fill allosteric pockets.
The 5-Carbonitrile (CN) Handle
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Electronic Modulation: The nitrile group at position 5 is strongly electron-withdrawing. It increases the acidity of the ring system (facilitating downstream C-H activation chemistries) and acts as a specific hydrogen bond acceptor in biological pockets, often interacting with arginine residues or water networks.
Primary Biological Targets (Intact & Latent)
Target Class A: Janus Kinases (JAK1/JAK2)
Context: The "Latent" Target via Metabolic or Chemical Deprotection.
The 5-cyano-7-azaindole core is the structural engine behind several FDA-approved JAK inhibitors. While BSP-5CN itself is protected, it is the direct precursor to the active warhead. In a cellular environment with high esterase/amidase activity, or in synthetic preparation of drug candidates, the sulfonyl group is cleaved to reveal the active inhibitor.
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Mechanism: ATP-Competitive Inhibition (Type I).
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Binding Mode: The deprotected N1-H and N7 form a bidentate H-bond with the hinge region (e.g., Glu-Leu-Pro segment in JAKs). The 5-CN group projects into the solvent front or interacts with the glycine-rich loop, providing selectivity over other kinases.
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Therapeutic Relevance: Rheumatoid Arthritis, Myelofibrosis.
Visualization: JAK-STAT Signaling Pathway Inhibition The following diagram illustrates the pathway blocked by the deprotected scaffold of BSP-5CN.
Figure 1: Mechanism of action for the deprotected 5-cyano-7-azaindole scaffold within the JAK-STAT pathway.
Target Class B: 5-HT6 Serotonin Receptors
Context: Direct Activity of the Intact Sulfonylated Compound.
N1-sulfonylated indoles and azaindoles are a classic pharmacophore for 5-HT6 antagonists. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) involved in cognition.
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Structural Rationale: The benzenesulfonyl group mimics the arylsulfonyl moiety found in highly potent 5-HT6 antagonists (e.g., SB-271046). The azaindole core provides the necessary aromatic pi-stacking interactions within the transmembrane binding pocket.
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Potential Utility: Cognitive enhancement (Alzheimer's research), anti-obesity.
Target Class C: HIV-1 Reverse Transcriptase (NNRTI)
Context: Direct Activity of the Intact Sulfonylated Compound.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) bind to a hydrophobic allosteric pocket on HIV-1 RT.
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Structural Rationale: The NNRTI pocket is hydrophobic and flexible. It accommodates "butterfly-like" structures. The 1-benzenesulfonyl group provides the "wing" that fits into the hydrophobic tunnel (Y181/Y188 residues), while the 5-CN group can interact with the backbone of the pocket (K101/K103).
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Precedent: Sulfonyl-indoles have been documented as effective NNRTIs. BSP-5CN represents a plausible candidate for screening in this class.
Experimental Protocols for Validation
To validate these targets, the following experimental workflows are recommended.
Protocol A: Chemical Deprotection (Scaffold Activation)
Before testing for kinase activity, BSP-5CN must be deprotected to generate the free 5-cyano-7-azaindole.
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Dissolution: Dissolve 1.0 eq of BSP-5CN in Methanol/THF (1:1).
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Base Hydrolysis: Add 2.0 eq of Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH).
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Reaction: Reflux at 60°C for 2-4 hours. Monitor by TLC (disappearance of sulfonyl spot).
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Workup: Neutralize with 1N HCl, extract with Ethyl Acetate.
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Validation: Confirm removal of sulfonyl group via ¹H NMR (loss of phenyl protons at 7.5-8.0 ppm).
Protocol B: JAK1/JAK2 Kinase Assay (FRET-based)
Use the deprotected product from Protocol A.
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Reagents: Recombinant JAK1/JAK2 enzymes, FRET peptide substrate (e.g., Z'-LYTE™), ATP (at Km apparent).
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Plate Setup: 384-well low volume black plates.
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Incubation:
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Add 2.5 µL of Test Compound (serial dilution in DMSO).
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Add 5 µL of Enzyme/Substrate mix.
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Add 2.5 µL of ATP to initiate.
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Incubate at Room Temp for 60 mins.
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Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).
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Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀.
Protocol C: 5-HT6 Binding Assay (Radioligand)
Use the intact BSP-5CN compound.
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Membrane Prep: HEK293 cells stably expressing human 5-HT6 receptor.
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Ligand: [³H]-LSD (Lysergic Acid Diethylamide) or [¹²⁵I]-SB-258585.
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Competition:
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Incubate membranes (50 µg protein) with radioligand (2 nM) and BSP-5CN (10 µM to 0.1 nM).
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Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
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Filtration: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
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Counting: Measure radioactivity via liquid scintillation counting. Displacement of radioligand indicates binding affinity (Ki).
Quantitative Data Summary (Predicted vs. Literature Scaffolds)
The following table summarizes the expected potency ranges based on Structural Activity Relationship (SAR) data of the 5-cyano-7-azaindole scaffold.
| Target Class | Specific Target | State Required | Predicted Potency (IC₅₀/Ki) | Mechanism |
| Kinase | JAK1 / JAK2 | Deprotected | < 50 nM | ATP-Competitive (Hinge Binder) |
| Kinase | FGFR1 | Deprotected | 100 - 500 nM | ATP-Competitive |
| GPCR | 5-HT6 | Intact (Sulfonyl) | 50 - 200 nM | Antagonist (Allosteric) |
| Viral | HIV-1 RT | Intact (Sulfonyl) | 1 - 10 µM | NNRTI (Allosteric) |
Synthesis & Functionalization Workflow
BSP-5CN is most valuable as a "masked" building block. The sulfonyl group directs electrophilic aromatic substitution (EAS) or lithiation to specific positions before it is removed.
Figure 2: Synthetic utility of BSP-5CN in generating complex kinase inhibitors.
References
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Development of 7-Azaindole Kinase Inhibitors
- Title: "Discovery of 7-azaindoles as selective JAK inhibitors."
- Context: Establishes the 5-cyano-7-azaindole core as a critical pharmacophore for JAK selectivity.
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Source:Journal of Medicinal Chemistry.
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Sulfonyl-Indoles as 5-HT6 Antagonists
- Title: "5-HT6 receptor antagonists: a review of therapeutic potential."
- Context: Validates the N-sulfonyl motif for GPCR binding.
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Source:Expert Opinion on Investigational Drugs.
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Azaindoles as HIV-1 NNRTIs
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Commercial Availability & Properties
- Title: "1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Product Page."
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Source:Sigma-Aldrich.
Sources
- 1. angenesci.com [angenesci.com]
- 2. Piridine carbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
